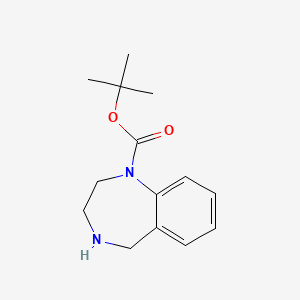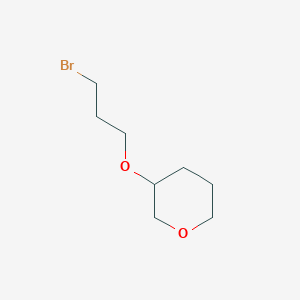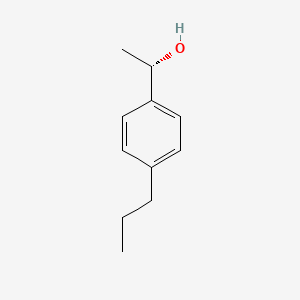
(1S)-1-(4-propylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-propylphenyl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a propyl group at the para position and an ethan-1-ol group at the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of (4-propylphenyl)acetone using a chiral reducing agent to obtain the desired enantiomer.
Grignard Reaction: Another method involves the reaction of 4-propylbenzyl chloride with ethyl magnesium bromide, followed by hydrolysis to yield (1S)-1-(4-propylphenyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-propylphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the corresponding ketone.
Enzymatic Reduction: Employing specific enzymes that can reduce the ketone to the alcohol with high enantioselectivity.
化学反応の分析
Types of Reactions
Oxidation: (1S)-1-(4-propylphenyl)ethan-1-ol can be oxidized to form (4-propylphenyl)acetone using oxidizing agents like chromium trioxide.
Reduction: Further reduction can convert it into (1S)-1-(4-propylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form (1S)-1-(4-propylphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: (4-propylphenyl)acetone.
Reduction: (1S)-1-(4-propylphenyl)ethane.
Substitution: (1S)-1-(4-propylphenyl)ethyl chloride.
科学的研究の応用
(1S)-1-(4-propylphenyl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism by which (1S)-1-(4-propylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, potentially influencing processes like inflammation or pain perception.
類似化合物との比較
(1S)-1-(4-propylphenyl)ethan-1-ol: can be compared with other similar compounds:
(1S)-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a propyl group.
(1S)-1-(4-ethylphenyl)ethan-1-ol: Contains an ethyl group instead of a propyl group.
(1S)-1-(4-isopropylphenyl)ethan-1-ol: Features an isopropyl group, leading to different steric and electronic effects.
Uniqueness
The uniqueness of (1S)-1-(4-propylphenyl)ethan-1-ol lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
(1S)-1-(4-propylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m0/s1 |
InChIキー |
AWOFDBUEQBAWBO-VIFPVBQESA-N |
異性体SMILES |
CCCC1=CC=C(C=C1)[C@H](C)O |
正規SMILES |
CCCC1=CC=C(C=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


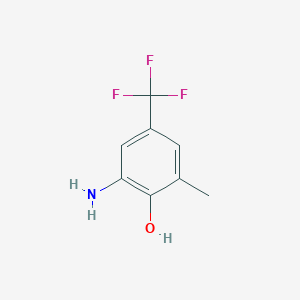
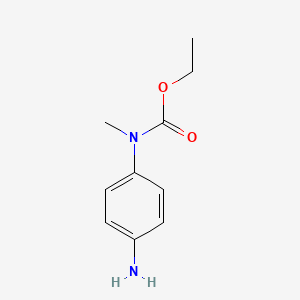

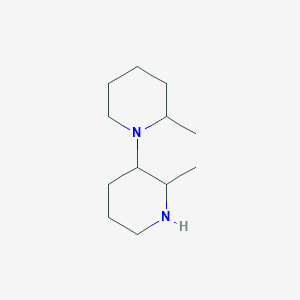
![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)

